molecular formula C27H20N4O2 B10752152 4-((4-(4-hydroxyphenyl)phthalazin-1-yl)amino)-N-phenylbenzamide

4-((4-(4-hydroxyphenyl)phthalazin-1-yl)amino)-N-phenylbenzamide

Cat. No.: B10752152
M. Wt: 432.5 g/mol
InChI Key: UPKNGUQNXSMHBE-UHFFFAOYSA-N
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Description

4-((4-(4-hydroxyphenyl)phthalazin-1-yl)amino)-N-phenylbenzamide is a synthetic compound that belongs to the class of phthalazine derivatives. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The compound’s structure features a phthalazine core linked to a hydroxyphenyl group and a phenylbenzamide moiety, which contribute to its unique chemical and biological characteristics.

Preparation Methods

The synthesis of 4-((4-(4-hydroxyphenyl)phthalazin-1-yl)amino)-N-phenylbenzamide typically involves multiple steps, starting with the preparation of the phthalazine core. One common method involves the cyclocondensation of 2-(4-chlorobenzoyl)benzoic acid with hydrazine hydrate to form 4-(4-chlorophenyl)phthalazin-1(2H)-one. This intermediate is then chlorinated using phosphorus oxychloride to yield 1-chloro-4-(4-chlorophenyl)phthalazine. The chloro derivative is subsequently reacted with 4-hydroxyaniline to introduce the hydroxyphenyl group, followed by coupling with N-phenylbenzamide under appropriate conditions to obtain the final product .

Chemical Reactions Analysis

4-((4-(4-hydroxyphenyl)phthalazin-1-yl)amino)-N-phenylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives under oxidative conditions.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro groups in the phthalazine core can be substituted with nucleophiles such as amines or thiols. Common reagents used in these reactions include hydrogen peroxide for oxidation, palladium on carbon for reduction, and sodium hydride for nucleophilic substitution. .

Mechanism of Action

The primary mechanism of action of 4-((4-(4-hydroxyphenyl)phthalazin-1-yl)amino)-N-phenylbenzamide involves the inhibition of VEGFR-2. By binding to the active site of VEGFR-2, the compound prevents the receptor from triggering angiogenesis, which is the formation of new blood vessels. This inhibition disrupts the supply of nutrients and oxygen to tumors, thereby inhibiting their growth and proliferation. The compound also induces apoptosis in cancer cells by causing cell cycle arrest in the G2-M phase .

Comparison with Similar Compounds

Similar compounds to 4-((4-(4-hydroxyphenyl)phthalazin-1-yl)amino)-N-phenylbenzamide include other phthalazine derivatives such as:

Properties

IUPAC Name

4-[[4-(4-hydroxyphenyl)phthalazin-1-yl]amino]-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N4O2/c32-22-16-12-18(13-17-22)25-23-8-4-5-9-24(23)26(31-30-25)28-21-14-10-19(11-15-21)27(33)29-20-6-2-1-3-7-20/h1-17,32H,(H,28,31)(H,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKNGUQNXSMHBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC3=NN=C(C4=CC=CC=C43)C5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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